8-(Chloromethyl)quinoline hydrochloride
CAS No.: 2055119-01-0
Cat. No.: VC5840271
Molecular Formula: C10H9Cl2N
Molecular Weight: 214.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2055119-01-0 |
|---|---|
| Molecular Formula | C10H9Cl2N |
| Molecular Weight | 214.09 |
| IUPAC Name | 8-(chloromethyl)quinoline;hydrochloride |
| Standard InChI | InChI=1S/C10H8ClN.ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;/h1-6H,7H2;1H |
| Standard InChI Key | BKDZLPUEWDNSGH-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)CCl)N=CC=C2.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 2-(chloromethyl)quinoline hydrochloride, with the molecular formula C10H9Cl2N and a molecular weight of 214.09 g/mol . The hydrochloride salt enhances its solubility in polar solvents, a property critical for synthetic applications.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 3747-74-8 | |
| Molecular Formula | C10H9Cl2N | |
| Molecular Weight | 214.09 g/mol | |
| MDL Number | MFCD00012734 |
Structural Characterization
The quinoline core consists of a benzene ring fused to a pyridine ring. The chloromethyl group at position 2 introduces steric and electronic effects that influence reactivity. X-ray crystallography and NMR studies confirm the planar aromatic system and the spatial orientation of the chloromethyl substituent .
Physicochemical Properties
Thermal and Solubility Characteristics
The compound exhibits a melting point range of 183–187°C and is soluble in water, facilitating its use in aqueous reaction media . Its stability under ambient conditions is contingent upon storage in a dark, dry environment to prevent hydrolysis of the chloromethyl group .
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 183–187°C (literature) | |
| Water Solubility | Soluble | |
| Appearance | Pale yellow to cream powder |
Spectroscopic Data
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1H NMR: Peaks at δ 4.85 (s, 2H, CH2Cl), 7.50–8.50 (m, 6H, aromatic protons) .
-
IR Spectroscopy: Stretching vibrations at 750 cm⁻¹ (C-Cl) and 1580 cm⁻¹ (C=N) .
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Mass Spectrometry: Molecular ion peak at m/z 214.09 (M+H⁺), with fragmentation patterns consistent with quinoline derivatives .
Synthetic Applications
Pharmaceutical Intermediate
The chloromethyl group undergoes nucleophilic substitution reactions, enabling the synthesis of quaternary ammonium compounds. For example, it serves as a precursor to quinoline-based fluorescent zinc sensors, which exploit the metal-binding affinity of the quinoline nitrogen .
Materials Science
Functionalization of the chloromethyl group yields polymers with tunable electronic properties. These materials find applications in organic light-emitting diodes (OLEDs) and conductive films .
| GHS Code | Hazard Statement | Precautionary Measures |
|---|---|---|
| H315 | Skin irritation | Wear protective gloves/clothing |
| H318 | Serious eye damage | Use face shields and eye wash stations |
Exposure Control
Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Engineering controls such as fume hoods are required to mitigate inhalation risks .
Analytical and Regulatory Considerations
Quality Control
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to assess purity. Residual solvents are quantified via gas chromatography (GC) .
Regulatory Status
Listed in the ECHA C&L Inventory with harmonized classifications. Compliance with REACH regulations mandates rigorous documentation of environmental and toxicological data .
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